molecular formula C21H17N3O4 B3479705 4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid CAS No. 433971-13-2

4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

Cat. No.: B3479705
CAS No.: 433971-13-2
M. Wt: 375.4 g/mol
InChI Key: PAZKCZNOGJMQJS-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is optimized to maximize yield and minimize by-products, ensuring the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyrrolopyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

  • Indole Derivatives: These compounds also contain a heterocyclic ring and are known for their wide range of biological effects.

Uniqueness: 4-(1,3-Dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-(1,3-dimethyl-2,4-dioxo-5-phenylpyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-22-16-12-24(15-10-8-14(9-11-15)20(26)27)18(13-6-4-3-5-7-13)17(16)19(25)23(2)21(22)28/h3-12H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKCZNOGJMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114792
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433971-13-2
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433971-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 2
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 3
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 4
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 5
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 6
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

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